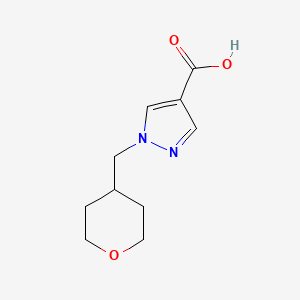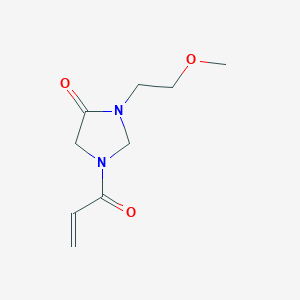![molecular formula C16H14N4O2 B2967961 6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 953888-58-9](/img/structure/B2967961.png)
6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Functionalization and Cyclocondensation Reactions
One area of application involves the functionalization and cyclocondensation reactions of related compounds. For example, studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine have shown the potential of these compounds in synthesizing new heterocyclic structures. These reactions offer a pathway for creating derivatives that could have various applications, ranging from material science to pharmaceuticals (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Synthesis of Carbo- and Heterocycles
Another application is in the multicomponent reactions of carbonyl compounds with derivatives of cyanoacetic acid for the synthesis of carbo- and heterocycles. This process is crucial for generating a wide array of cyclic compounds that can serve as building blocks in organic synthesis, leading to potential applications in drug discovery and development (A. M. Shestopalov, A. A. Shestopalov, L. A. Rodinovskaya, 2008).
Anticancer Research
Compounds structurally related to 6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been explored for their potential as anticancer agents. For instance, organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have shown promise as cyclin-dependent kinase (Cdk) inhibitors with potential applications in cancer treatment (I. Stepanenko, M. Novak, Gerhard Mühlgassner, et al., 2011).
Propriétés
IUPAC Name |
6-cyclopropyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(22)12-6-14(11-3-4-11)19-15-13(12)8-18-20(15)9-10-2-1-5-17-7-10/h1-2,5-8,11H,3-4,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROFMVRILSMXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953888-58-9 |
Source


|
| Record name | 6-cyclopropyl-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2967881.png)
![3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2967882.png)
![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)


![tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate](/img/structure/B2967887.png)
![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)

![2-Chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylacetamide](/img/structure/B2967892.png)
![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)

![4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2967897.png)

![Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2967899.png)
